O-Terphenyl-D14

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

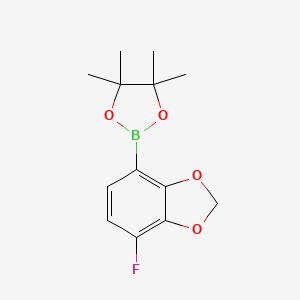

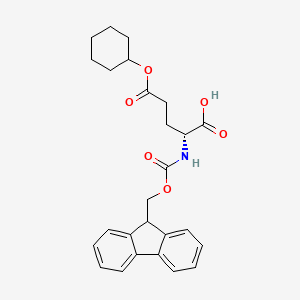

O-Terphenyl-D14 is an isotopically labeled compound with the molecular formula C18D14. It is a derivative of terphenyl, a polycyclic aromatic hydrocarbon, and is used primarily in scientific research due to its unique isotopic composition.

Wissenschaftliche Forschungsanwendungen

O-Terphenyl-D14 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in biological studies to investigate metabolic pathways and enzyme activities.

Medicine: Utilized in medical research to understand drug metabolism and pharmacokinetics.

Industry: Applied in industrial processes to monitor and optimize chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: O-Terphenyl-D14 can be synthesized through various organic synthesis methods, including the use of isotopically labeled reagents. The synthesis typically involves the following steps:

Starting Materials: The process begins with the selection of appropriate isotopically labeled precursors.

Reaction Conditions: The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms at the desired positions.

Purification: The final product is purified to remove any impurities and unreacted starting materials.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise control of reaction conditions, and efficient purification techniques to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: O-Terphenyl-D14 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

Reduction Products: Alkylated or partially hydrogenated derivatives.

Substitution Products: Halogenated, alkylated, or other substituted derivatives.

Wirkmechanismus

O-Terphenyl-D14 is compared with other similar compounds, such as p-Terphenyl-D14 and other isotopically labeled terphenyl derivatives. The uniqueness of this compound lies in its specific isotopic composition, which provides distinct advantages in research applications.

Vergleich Mit ähnlichen Verbindungen

p-Terphenyl-D14: Another isotopically labeled terphenyl derivative with different positions of deuterium atoms.

Other Isotopically Labeled Terphenyl Derivatives: Various derivatives with different isotopic labels used for specific research purposes.

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAQMFOKAXHPNH-WZAAGXFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does confinement in nanoporous materials affect the dynamics of o-terphenyl-d14 compared to its bulk state?

A: NMR relaxation studies reveal that confining this compound within a nanoporous SBA-15 matrix significantly alters its dynamics compared to its bulk state. Specifically, the α-relaxation process, associated with the structural relaxation of the molecule, exhibits a broader and more heterogeneous distribution of correlation times in confinement []. This suggests that the restricted geometry of the pores introduces spatial variations in molecular mobility, leading to a wider range of relaxation timescales. Interestingly, the excess wing region of the NMR spectra, attributed to faster dynamics, remains largely unaffected by confinement, indicating that these faster motions are less sensitive to the presence of the pore walls.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1442732.png)